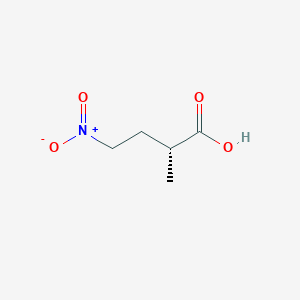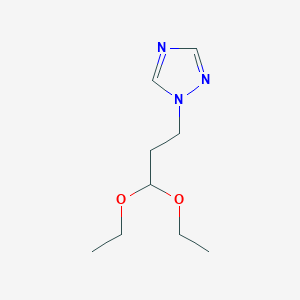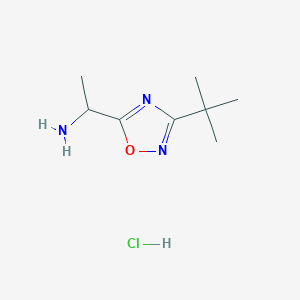
(R)-2-methyl-4-nitrobutanoic acid
Descripción general
Descripción
“®-2-methyl-4-nitrobutanoic acid” is a chemical compound with the CAS number 88390-28-7 . It is used in scientific research, particularly in the study of organic synthesis and drug development.
Molecular Structure Analysis
The molecular formula of “®-2-methyl-4-nitrobutanoic acid” is C5H9NO4 . Its molecular weight is 147.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-methyl-4-nitrobutanoic acid”, such as its melting point, boiling point, and density, are not specified in the available resources .Aplicaciones Científicas De Investigación
Stability and Degradation Studies
A significant area of research involving (R)-2-methyl-4-nitrobutanoic acid is in the study of the stability and degradation processes of nitisinone, a derivative with medical applications. Nitisinone is known for treating hepatorenal tyrosinemia, a rare hereditary metabolic disease. Research has focused on understanding its stability under different conditions, including pH levels, temperature, and exposure to ultraviolet radiation. It has been found that nitisinone's stability increases with the pH of the solution. At pH levels similar to human gastric juice, major degradation products include 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, both of which exhibit considerable stability under the studied conditions. This research contributes to a better understanding of the potential risks and benefits associated with nitisinone's medical use (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Chemical Synthesis and Medicinal Applications
Another research domain is the synthesis of pharmacological agents from natural compounds, incorporating nitroxyl radicals. This rapidly developing area of medicinal chemistry has shown that introducing a nitroxyl fragment into a molecule can enhance biological activity, modify it, reduce toxicity, or increase selective cytotoxicity. Various natural compounds, including amino acids and flavonoids, have been used to create conjugates with nitroxyl radicals, aiming at the treatment and prevention of severe diseases. Such conjugates could potentially serve as drug delivery systems, targeting pathological areas within the body for diagnostics and treatment. This research underscores the versatility of (R)-2-methyl-4-nitrobutanoic acid derivatives in developing new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).
Environmental and Analytical Chemistry Applications
In environmental and analytical chemistry, (R)-2-methyl-4-nitrobutanoic acid derivatives are explored for their roles in advanced oxidation processes (AOPs) for pollutant degradation. AOPs have been applied to degrade acetaminophen from aqueous mediums, leading to various by-products and proposing degradation pathways. Research in this area aims to understand the kinetics, mechanisms, and biotoxicity of degradation by-products, contributing to environmental safety and pollution control efforts. This work highlights the environmental applications of (R)-2-methyl-4-nitrobutanoic acid derivatives in addressing water scarcity and the accumulation of recalcitrant compounds in natural environments (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
(2R)-2-methyl-4-nitrobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFURNSEVIXAGV-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676889 | |
| Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methyl-4-nitrobutanoic acid | |
CAS RN |
88390-28-7 | |
| Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)

![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)

![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)
![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)
![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)

![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)